4-(5-(2-Methylcyclopropyl)furan-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-(2-Methylcyclopropyl)furan-2-yl)pyrrolidin-2-one is a compound that features a pyrrolidinone ring substituted with a furan ring and a methylcyclopropyl group
Vorbereitungsmethoden
The synthesis of 4-(5-(2-Methylcyclopropyl)furan-2-yl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the construction of the pyrrolidinone ring from cyclic or acyclic precursors, followed by the functionalization of the preformed ring. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
4-(5-(2-Methylcyclopropyl)furan-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential biological activities and therapeutic properties. Additionally, it has applications in the pharmaceutical industry as a potential drug candidate .
Wirkmechanismus
The mechanism of action of 4-(5-(2-Methylcyclopropyl)furan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .
Vergleich Mit ähnlichen Verbindungen
4-(5-(2-Methylcyclopropyl)furan-2-yl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidine-2-one derivatives and furan-containing compounds. These compounds share some structural similarities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its combination of a pyrrolidinone ring with a furan ring and a methylcyclopropyl group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H15NO2 |
---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
4-[5-(2-methylcyclopropyl)furan-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-7-4-9(7)11-3-2-10(15-11)8-5-12(14)13-6-8/h2-3,7-9H,4-6H2,1H3,(H,13,14) |
InChI-Schlüssel |
ZQBCISUAGBWZLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC1C2=CC=C(O2)C3CC(=O)NC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.